2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
Description
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide is an organic compound that features both chlorophenoxy and fluoronitrophenyl groups
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCLUOSOHPNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-chlorophenol and 4-fluoro-3-nitroaniline.
Formation of Intermediate: The 4-chlorophenol is reacted with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride.
Final Product Formation: The intermediate is then reacted with 4-fluoro-3-nitroaniline under suitable conditions to yield this compound.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-chlorophenoxy)-N-(4-fluoro-3-aminophenyl)acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, leading to various substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy and fluoronitrophenyl groups contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide can be compared with similar compounds such as:
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-fluorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide: The positions of the chlorine and fluorine atoms are reversed, potentially leading to different chemical and biological properties.
2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide: The nitro group is in a different position, which can influence the compound’s reactivity and interactions with biological targets.
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